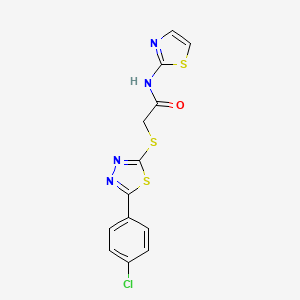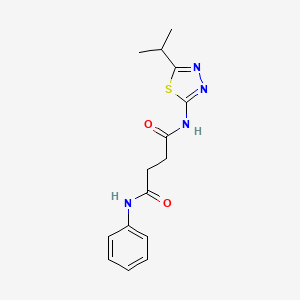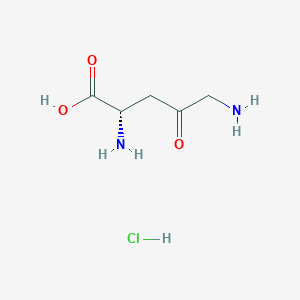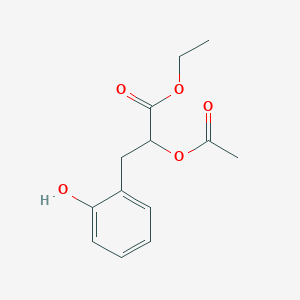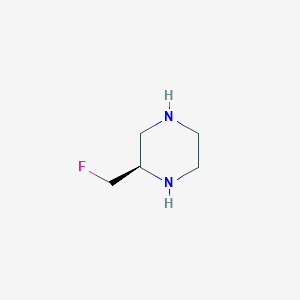
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is an aromatic amine compound with the molecular formula C15H17NO3. It is also known by other names such as 4-Methoxy-N-(4-methoxyphenyl)-3,4-dimethoxyaniline. This compound is characterized by the presence of methoxy groups attached to the benzene ring, which influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Scientific Research Applications
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(4-methoxyphenyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups on the aromatic ring influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as a substrate or inhibitor in enzymatic reactions, affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4′-Dimethoxydiphenylamine: Similar in structure but with different substitution patterns.
3,4-Dimethoxyaniline: Lacks the additional methoxy group on the phenyl ring.
3,4-Dimethoxyphenethylamine: Contains an ethylamine side chain instead of an aniline group.
Uniqueness
3,4-Dimethoxy-N-(4-methoxyphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methoxy groups enhances its solubility and influences its interaction with other molecules, making it valuable in various research and industrial applications .
Properties
CAS No. |
94026-99-0 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-4-11(5-8-13)16-12-6-9-14(18-2)15(10-12)19-3/h4-10,16H,1-3H3 |
InChI Key |
TZNBAUJHAPHHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)
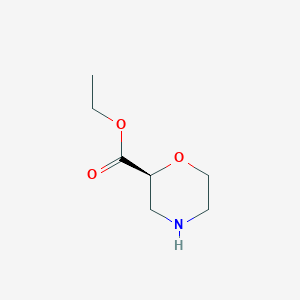
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
